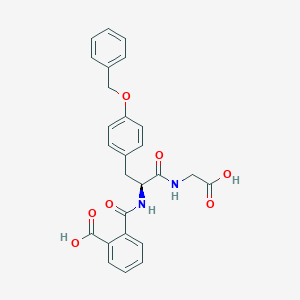
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine: is a complex organic compound that belongs to the class of peptides It is characterized by the presence of a benzyl group, a carboxybenzoyl group, and a tyrosylglycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Coupling Reaction: The protected L-tyrosine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction using benzyl bromide and a base such as sodium hydride (NaH).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Benzyl bromide (C₆H₅CH₂Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The benzyl and carboxybenzoyl groups play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Benzyl-L-tyrosine: Lacks the carboxybenzoyl group.
O-Benzyl-L-tyrosine: Lacks the glycine moiety.
N-(2-Carboxybenzoyl)-L-tyrosylglycine: Lacks the benzyl group.
Uniqueness
O-Benzyl-N-(2-carboxybenzoyl)-L-tyrosylglycine is unique due to the presence of both benzyl and carboxybenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
647822-15-9 |
|---|---|
分子式 |
C26H24N2O7 |
分子量 |
476.5 g/mol |
IUPAC名 |
2-[[(2S)-1-(carboxymethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C26H24N2O7/c29-23(30)15-27-25(32)22(28-24(31)20-8-4-5-9-21(20)26(33)34)14-17-10-12-19(13-11-17)35-16-18-6-2-1-3-7-18/h1-13,22H,14-16H2,(H,27,32)(H,28,31)(H,29,30)(H,33,34)/t22-/m0/s1 |
InChIキー |
ZOMJGGWLWHJHPY-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















